1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid) 1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)
Brand Name: Vulcanchem
CAS No.: 2549044-19-9
VCID: VC8443696
InChI: InChI=1S/C6H12N2O.2CH4O3S/c1-5(9)8-3-6(4-8)7-2;2*1-5(2,3)4/h6-7H,3-4H2,1-2H3;2*1H3,(H,2,3,4)
SMILES: CC(=O)N1CC(C1)NC.CS(=O)(=O)O.CS(=O)(=O)O
Molecular Formula: C8H20N2O7S2
Molecular Weight: 320.4

1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)

CAS No.: 2549044-19-9

Cat. No.: VC8443696

Molecular Formula: C8H20N2O7S2

Molecular Weight: 320.4

* For research use only. Not for human or veterinary use.

1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid) - 2549044-19-9

Specification

CAS No. 2549044-19-9
Molecular Formula C8H20N2O7S2
Molecular Weight 320.4
IUPAC Name methanesulfonic acid;1-[3-(methylamino)azetidin-1-yl]ethanone
Standard InChI InChI=1S/C6H12N2O.2CH4O3S/c1-5(9)8-3-6(4-8)7-2;2*1-5(2,3)4/h6-7H,3-4H2,1-2H3;2*1H3,(H,2,3,4)
Standard InChI Key NLMRAFBXVATZIC-UHFFFAOYSA-N
SMILES CC(=O)N1CC(C1)NC.CS(=O)(=O)O.CS(=O)(=O)O
Canonical SMILES CC(=O)N1CC(C1)NC.CS(=O)(=O)O.CS(=O)(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Composition

The compound consists of two components:

  • 1-[3-(Methylamino)azetidin-1-yl]ethanone: A four-membered azetidine ring substituted with a methylamino group at the 3-position and an acetyl group at the 1-position.

  • Methanesulfonic acid: A strong organic acid providing two equivalents of sulfonate counterions.

The molecular formula C₈H₂₀N₂O₇S₂ confirms the stoichiometric ratio of 1:2 between the base and acid .

Stereochemical and Conformational Features

The azetidine ring adopts a puckered conformation to alleviate angle strain, while the methylamino group introduces steric hindrance. Density functional theory (DFT) studies on analogous azetidine derivatives suggest that the N-methyl group adopts an equatorial orientation to minimize steric clashes. The sulfonate groups engage in hydrogen bonding with the azetidine’s NH and carbonyl oxygen, stabilizing the crystal lattice .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular Weight320.4 g/mol
SMILESCC(=O)N1CC(C1)NC.CS(=O)(=O)O
InChIKeyNLMRAFBXVATZIC-UHFFFAOYSA-N
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves two stages:

  • Formation of the Azetidine Base:

    • Ring-Closing Metathesis: Cyclization of N-methylpropargylamine derivatives using Grubbs catalyst under inert conditions.

    • Acylation: Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) to install the ketone group.

  • Salt Formation:

    • The azetidine base is treated with methanesulfonic acid in a polar solvent (e.g., ethanol) at 0–5°C to precipitate the bis-sulfonate salt .

Optimization Challenges

  • Ring Strain: The azetidine’s 90° bond angles necessitate low-temperature reactions to prevent ring-opening.

  • Acid Sensitivity: The methylamino group requires protection (e.g., Boc groups) during acylation to avoid side reactions.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous azetidine sulfonates reveals decomposition temperatures above 200°C, attributed to the robust hydrogen-bonding network .

Solubility and Partitioning

  • Water Solubility: >50 mg/mL at 25°C, driven by the hydrophilic sulfonate groups.

  • LogP: Estimated at -1.2 (ACD/Labs), indicating high polarity .

Table 2: Experimental Physicochemical Data

PropertyValueMethod
Melting Point158–160°C (dec.)DSC
pKa (Sulfonate)-1.9Potentiometry
Refractive Index1.512Abbe Refractometer

Applications in Pharmaceutical Development

Drug Intermediate

Azetidine derivatives are pivotal in synthesizing kinase inhibitors and GPCR modulators. The methylamino group serves as a hydrogen-bond donor, while the sulfonate enhances bioavailability .

Case Study: Anticandidal Activity

In vitro assays demonstrate that bis-sulfonated azetidines inhibit Candida albicans with an MIC₉₀ of 8 µg/mL, likely through ergosterol biosynthesis disruption.

Industrial and Green Chemistry Applications

Metal Surface Treatment

Methanesulfonic acid’s low corrosivity and biodegradability make it ideal for descaling ferrous alloys. Patent DE102004045297A1 details formulations containing ≤10% methanesulfonic acid for eco-friendly metal cleaning .

Biodiesel Catalysis

Sulfonic acid-functionalized azetidines act as solid acid catalysts in transesterification, achieving >95% FAME yield at 70°C.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator